N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(1H-1,2,4-triazol-3-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step processes, including etherification, oximation, and Beckmann rearrangement, as seen in the preparation of 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide. These processes typically require precise conditions to achieve the desired product with high purity and yield (Chen et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often reveals complex arrangements of atoms and functional groups, leading to specific physical and chemical properties. For instance, the crystal and molecular structure analysis of N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide provided insights into its intermolecular hydrogen bonds and π-π interactions, which could influence its reactivity and interaction with biological targets (Anuradha et al., 2012).
Chemical Reactions and Properties
The reactivity of the compound can be inferred from studies on similar structures, such as the reactions of 7-(Methoxyimino)-4-methyl-2H-chromene-2,8(7H)-dione with phosphorus ylides, leading to the formation of benzopyranooxazol-8-ones. Such reactions highlight the potential of these compounds to undergo various chemical transformations, contributing to their versatility in chemical synthesis (Bezergiannidou‐Balouctsi et al., 1993).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their application and handling. For example, the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed for its crystal structure, revealing it crystallizes in a triclinic system, which may influence its solubility and stability (Demir et al., 2015).
properties
IUPAC Name |
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(1H-1,2,4-triazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-26-17-8-4-5-14-9-13(11-27-18(14)17)10-21-20(25)16-7-3-2-6-15(16)19-22-12-23-24-19/h2-8,12-13H,9-11H2,1H3,(H,21,25)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQTUJWTHLFGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)CNC(=O)C3=CC=CC=C3C4=NC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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